1|A-Hydroxyeuscaphic acid
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Overview
Description
1|A-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its potential medicinal properties, including anti-inflammatory, anti-tumor, and hepatoprotective activities .
Preparation Methods
Chemical Reactions Analysis
1|A-Hydroxyeuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1|A-Hydroxyeuscaphic acid has a wide range of scientific research applications, including:
Mechanism of Action
1|A-Hydroxyeuscaphic acid exerts its effects through various molecular targets and pathways. It has significant hepatoprotective activity by lowering the leakage of intracellular enzymes, reducing the oxidation of proteins, and decreasing the incidence of apoptosis . The compound interacts with specific cellular pathways to exert its anti-inflammatory and anti-tumor effects .
Comparison with Similar Compounds
1|A-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Ursolic acid: Known for its anti-inflammatory and anti-tumor properties.
Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory activities.
Betulinic acid: Studied for its anti-cancer and anti-HIV properties.
These compounds share similar triterpenoid structures but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C31H50O6 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,8a,9,9,12a-octamethyl-3,4,5,6,6a,7,8,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C31H50O6/c1-17-11-12-31(24(35)36)16-14-26(4)18(21(31)30(17,8)37)9-10-19-27(26,5)13-15-28(6)25(2,3)22(33)20(32)23(34)29(19,28)7/h9,17,19-23,32-34,37H,10-16H2,1-8H3,(H,35,36)/t17-,19+,20+,21-,22-,23-,26-,27-,28+,29+,30-,31+/m1/s1 |
InChI Key |
BHHLTQUZMUJRHW-SLFRFCISSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@]5([C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5(C4(C(C(C(C5(C)C)O)O)O)C)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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